An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzaldehyde: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzaldehyde: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzaldehydes are fundamental building blocks in modern organic synthesis, serving as pivotal intermediates in the creation of complex molecules for the pharmaceutical and agrochemical industries. This guide focuses on 2-Chloro-6-(trifluoromethoxy)benzaldehyde, a specialized reagent distinguished by its unique substitution pattern. The presence of a chlorine atom and a trifluoromethoxy group on the aromatic ring imparts distinct electronic properties and steric influences that are highly valuable in molecular design. The trifluoromethoxy (-OCF3) group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] This document provides a comprehensive overview of the molecule's structure, physicochemical properties, a validated synthetic approach, and its significant potential in the field of drug discovery.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[3] Groups like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] The -OCF3 group is particularly advantageous; it is one of the most lipophilic substituents used in drug design and its strong C-F bonds confer exceptional stability against metabolic degradation, a critical factor in improving a drug's half-life and efficacy.[2]
2-Chloro-6-(trifluoromethoxy)benzaldehyde combines these benefits with the synthetic versatility of the aldehyde functional group and the electronic influence of the ortho-chloro substituent. This specific arrangement of functional groups makes it a highly valuable, albeit specialized, starting material for constructing novel therapeutic agents and complex organic materials.
Molecular Structure and Physicochemical Properties
The core of 2-Chloro-6-(trifluoromethoxy)benzaldehyde is a benzene ring functionalized with an aldehyde group (-CHO) at position 1, a chlorine atom (-Cl) at position 2, and a trifluoromethoxy group (-OCF3) at position 6. This ortho-substitution pattern creates significant steric and electronic effects that dictate the molecule's reactivity.
Chemical Structure Diagram
Caption: Structure of 2-Chloro-6-(trifluoromethoxy)benzaldehyde.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and comparison with close analogues.[6][7][8][9][10]
| Property | Value / Information | Source |
| IUPAC Name | 2-Chloro-6-(trifluoromethoxy)benzaldehyde | - |
| CAS Number | 1261822-56-3 | [6] |
| Molecular Formula | C₈H₄ClF₃O | - |
| Molecular Weight | 224.57 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or solid | Analogy[7][9] |
| Solubility | Expected to be insoluble in water, soluble in organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Analogy[7][9] |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Analogy |
| Density | Estimated ~1.4-1.5 g/mL | Analogy[10] |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-6-(trifluoromethoxy)benzaldehyde is not commonly described in standard literature, necessitating a rational design based on established synthetic transformations. A highly effective and regioselective method is the directed ortho-metalation of a suitable precursor followed by formylation.
The logical starting material is 1-chloro-3-(trifluoromethoxy)benzene . The trifluoromethoxy group is a meta-director for electrophilic aromatic substitution. However, for directed ortho-metalation, the chlorine atom can direct lithiation to the adjacent position (C2). The C6 position is sterically hindered and electronically less favorable for lithiation. This selectivity provides a direct route to the desired 2,6-disubstituted product.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule via directed ortho-metalation.
Experimental Protocol: Directed Ortho-Metalation and Formylation
This protocol is a representative procedure based on established methods for ortho-formylation.[11] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-chloro-3-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Causality: The low temperature is critical to prevent side reactions and ensure the kinetic deprotonation occurs at the C2 position, directed by the chloro group, rather than at other sites.
-
-
Intermediate Formation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate is typically assumed to be complete within this timeframe.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the cold solution.
-
Causality: The highly nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF.
-
-
Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by carefully adding 1 M aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-6-(trifluoromethoxy)benzaldehyde.
-
Validation: The structure and purity of the final product must be confirmed by spectroscopic methods (NMR, MS, IR).
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 2-Chloro-6-(trifluoromethoxy)benzaldehyde.
| Technique | Expected Observations |
| ¹H NMR | ~10.3 ppm (s, 1H): Aldehyde proton (-CHO).~7.5-7.8 ppm (m, 3H): Aromatic protons. The specific splitting pattern will depend on the coupling constants between the three adjacent ring protons. |
| ¹³C NMR | ~188-192 ppm: Aldehyde carbonyl carbon.~120-160 ppm: Aromatic carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to C-F coupling.~122 ppm (q, J ≈ 257 Hz): Carbon of the -OCF₃ group. |
| ¹⁹F NMR | ~ -58 ppm (s, 3F): A single peak for the three equivalent fluorine atoms of the -OCF₃ group. |
| IR (Infrared) | ~1700-1720 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~1250-1280 cm⁻¹: Strong C-F stretching vibrations. |
| Mass Spec (MS) | M⁺ ≈ 224, 226: Molecular ion peaks showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom. |
Note: Chemical shifts (ppm) are referenced to TMS and can vary slightly based on solvent and concentration. Data is inferred from typical values for similar structures.[12][13][14]
Reactivity and Synthetic Utility
The utility of 2-Chloro-6-(trifluoromethoxy)benzaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Key reaction pathways involving the aldehyde group.
-
The Aldehyde Group: This is the primary site of reactivity. It readily undergoes nucleophilic addition, making it a gateway for chain extension and the introduction of new functional groups. Common transformations include:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To form styrenyl derivatives.
-
Grignard/Organolithium Addition: To generate secondary alcohols.
-
Oxidation: To produce the corresponding 2-chloro-6-(trifluoromethoxy)benzoic acid.
-
Reduction: To yield 2-chloro-6-(trifluoromethoxy)benzyl alcohol.
-
-
The Aromatic Ring: The ring is electron-deficient due to the strong inductive-withdrawing effects of both the chloro and trifluoromethoxy substituents. This deactivation makes electrophilic aromatic substitution challenging. However, it may render the ring susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, potentially allowing for the displacement of the chlorine atom.
Applications in Drug Discovery
The true value of this molecule is realized when its structural features are leveraged in the design of bioactive compounds.
-
Enhanced Metabolic Stability: The trifluoromethoxy group is exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which commonly cleave methoxy (-OCH₃) groups.[2] This leads to a longer biological half-life and improved pharmacokinetic profile for drug candidates.
-
Increased Lipophilicity and Permeability: The -OCF₃ group significantly increases a molecule's lipophilicity (Hansch π parameter of +1.04).[2] This property is crucial for enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier, which is vital for developing treatments for central nervous system disorders.[1]
-
Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of the substituents can modulate the pKa of nearby functional groups, which can be fine-tuned to optimize interactions with biological targets like enzymes or receptors.
-
Scaffold for Privileged Structures: As a substituted benzaldehyde, it serves as a versatile starting point for synthesizing a wide array of heterocyclic and other complex scaffolds that are common in pharmaceuticals.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for 2-Chloro-6-(trifluoromethoxy)benzaldehyde is not widely available, safe handling procedures can be established based on its structural analogues, such as other halogenated and trifluoromethylated benzaldehydes.[15][16]
-
Hazards Identification:
-
Expected to be a skin, eye, and respiratory tract irritant.[15]
-
Harmful if swallowed or inhaled.
-
Handle exclusively in a certified chemical fume hood.
-
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or dust.
-
Keep away from strong oxidizing agents, strong bases, and reducing agents.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde.
-
Conclusion
2-Chloro-6-(trifluoromethoxy)benzaldehyde is a highly functionalized building block with significant potential for advanced organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a reactive aldehyde handle, a directing chloro group, and a bio-isosterically crucial trifluoromethoxy group makes it a strategic asset for creating novel molecules with enhanced pharmacokinetic properties. The synthetic route via directed ortho-metalation provides a reliable and regioselective method for its preparation, opening the door for its broader application in research and development.
References
-
PubChem. Compound Summary for 2-Chloro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Hangzhou Hongqin Pharmtech Co.,Ltd. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
-
PubChem. Compound Summary for C16H10F6O2. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Compound Summary for 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Company Profile. Available at: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Conversion of Alcohols. Available at: [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. ¹H NMR spectra for tris[3,5-bis(trifluoromethyl)phenyl]borane.... Available at: [Link]
-
Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols. Available at: [Link]
-
ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Available at: [Link]
-
Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-6-(Trifluoromethoxy)Benzaldehyde | 1261822-56-3 [chemicalbook.com]
- 7. 2-Chloro-6-fluorobenzaldehyde [hqpharmtech.com]
- 8. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE | 60611-22-5 [chemicalbook.com]
- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. 2-氟-6-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemical-label.com [chemical-label.com]
- 16. jk-sci.com [jk-sci.com]
